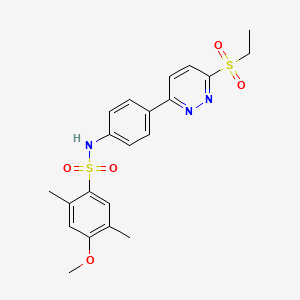
2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole is a synthetic compound that belongs to the thiadiazole family. It has been studied for its potential use in various scientific research applications, particularly in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and their biological activities. This research highlighted the antimicrobial, antilipase, and antiurease activities of synthesized compounds, suggesting their potential in developing new antimicrobial agents and enzyme inhibitors Başoğlu et al., 2013.
Synthesis and Pharmacological Activity
Lalezari et al. (1975) reported on the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles into amino-1,3,4-thiadiazole derivatives with antihistaminic, anticholinergic, and norepinephrine-potentiating activities. This indicates the potential of these compounds in designing new drugs for allergies, asthma, and other conditions related to neurotransmitter modulation Lalezari et al., 1975.
Anticancer Agents
Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents. These compounds were found to exhibit concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7, indicating their potential as anticancer agents Gomha et al., 2014.
Novel 1,3,4-Thiadiazole Amide Derivatives
A study by Xia (2015) focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae. This research indicates the potential agricultural applications of these compounds in controlling bacterial plant diseases Xia, 2015.
Eigenschaften
IUPAC Name |
2-(3-methylbutylsulfanyl)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S2/c1-10(2)4-9-17-12-14-13-11(18-12)16-7-5-15(3)6-8-16/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRGEATTWYYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(S1)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)


![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)



